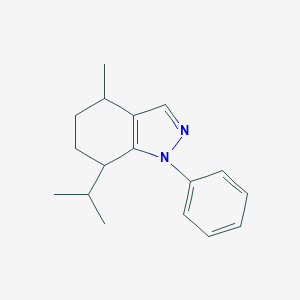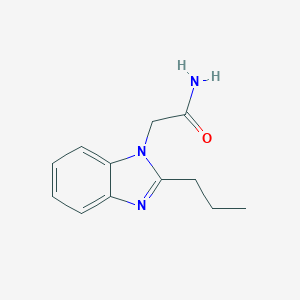
2-(2-propylbenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-propylbenzimidazol-1-yl)acetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of an acetamide group attached to a benzimidazole ring, which is further substituted with a propyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-propylbenzimidazol-1-yl)acetamide typically involves the reaction of 2-propylbenzimidazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-propylbenzimidazol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can replace the propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and can be carried out under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-(2-propylbenzimidazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial and anticancer properties, making this compound a potential candidate for drug development.
Industry: It can be used as a corrosion inhibitor in various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(2-propylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methylbenzimidazole
- 2-ethylbenzimidazole
- 2-propylbenzimidazole
Uniqueness
2-(2-propylbenzimidazol-1-yl)acetamide is unique due to the presence of the acetamide group, which can enhance its binding affinity to molecular targets and improve its solubility. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27g/mol |
Nom IUPAC |
2-(2-propylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H15N3O/c1-2-5-12-14-9-6-3-4-7-10(9)15(12)8-11(13)16/h3-4,6-7H,2,5,8H2,1H3,(H2,13,16) |
Clé InChI |
VEMKEUDPNVERKD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)N |
SMILES canonique |
CCCC1=NC2=CC=CC=C2N1CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


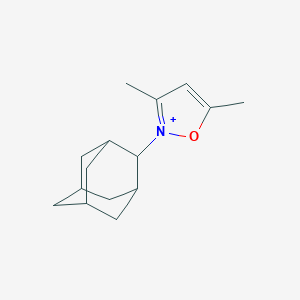
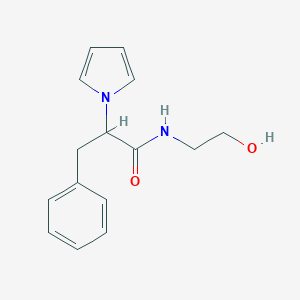
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B493747.png)
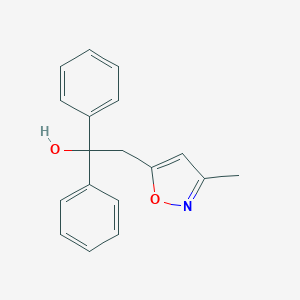
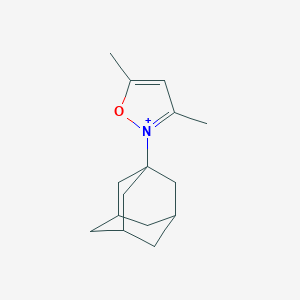
![1,10,10-Trimethyl-3,4-diazatricyclo[5.2.1.0~2,6~]deca-2(6),3-diene](/img/structure/B493755.png)
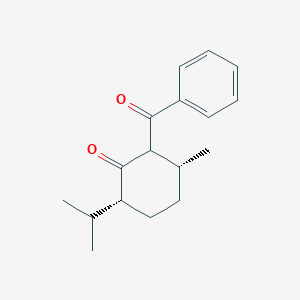
![1-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493758.png)
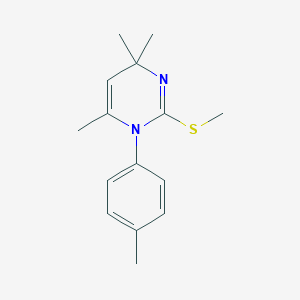
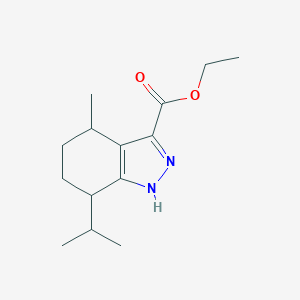
![3-(4-Methylphenyl)-1-[[3-(4-methylphenyl)pyrazol-1-yl]methyl]pyrazole](/img/structure/B493762.png)


